Product packaging for Imidazo[1,2-a]pyrimidine-5,7-diol(Cat. No.:CAS No. 51647-90-6)

Imidazo[1,2-a]pyrimidine-5,7-diol

Cat. No.: B026103
CAS No.: 51647-90-6
M. Wt: 151.12 g/mol
InChI Key: BELWUABPSOOYPK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine-5,7-diol (CAS 51647-90-6) is a high-value, fused nitrogen-bridgehead heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery. This diol-functionalized core structure is a privileged scaffold in the synthesis of biologically active molecules, with the imidazo[1,2-a]pyrimidine motif being of significant interest due to its wide spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . As a key synthetic intermediate, this compound is instrumental in the development of novel molecular structures, such as Schiff base derivatives, which have shown promise in computational studies as potential therapeutic agents . Its utility extends to multi-component reactions (MCRs), which are efficient strategies for generating diverse and complex heterocyclic libraries from simple starting materials . The presence of the diol group offers a handle for further chemical modification and conjugation, enhancing its versatility for constructing more elaborate target molecules. Applications: • Building block for nitrogen-bridgehead fused heterocycles in pharmaceutical R&D . • Synthetic intermediate for creating novel Schiff base derivatives with potential bioactivity . • Scaffold for the exploration of antiviral and anticancer agents in early-stage discovery . • Substrate in multi-component reactions to rapidly assemble molecular diversity . Handling & Storage: Store in a cool, dry place, sealed under ambient conditions . Notice: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O2 B026103 Imidazo[1,2-a]pyrimidine-5,7-diol CAS No. 51647-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-8H-imidazo[1,2-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-3,11H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELWUABPSOOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=O)NC2=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541536
Record name 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51647-90-6
Record name 5-Hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Imidazo 1,2 a Pyrimidine Scaffold and Strategies for Derivatization Towards Imidazo 1,2 a Pyrimidine 5,7 Diol

General Synthetic Routes to the Imidazo[1,2-a]pyrimidine (B1208166) Core

The construction of the imidazo[1,2-a]pyrimidine nucleus is achieved through several robust synthetic strategies, which can be broadly categorized into multi-component reactions, condensation of bifunctional reagents, intramolecular cyclizations, and tandem or domino reaction sequences. researchgate.netuees.edu.ecrsc.org These methods provide access to a wide array of substituted derivatives by varying the starting materials.

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. rsc.org For the imidazo[1,2-a]pyrimidine scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR strategy. researchgate.netresearchgate.net This acid-catalyzed, three-component reaction typically involves a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide to produce a diverse range of 3-aminoimidazo-fused heterocycles. researchgate.netbio-conferences.org The versatility of the GBB reaction allows for the introduction of various substituents at the C2 and C3 positions of the imidazo[1,2-a]pyrimidine core. researchgate.net Iodine-catalyzed three-component reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids have also been developed, showcasing the adaptability of MCRs in creating complex pyrimidine-linked structures. acs.org

Table 1: Examples of Multi-component Reactions for Imidazo[1,2-a]pyrimidine Synthesis

Reactant A Reactant B Reactant C Catalyst/Conditions Product Type Reference
2-Aminopyrimidine (B69317) Aldehyde Isonitrile Acid (e.g., Sc(OTf)₃) 3-Aminoimidazo[1,2-a]pyrimidine researchgate.netbio-conferences.org
2-Aminopyridine Aldehyde Trimethylsilylcyanide Scandium triflate, MW 3-Aminoimidazo[1,2-a]pyridine bio-conferences.org
Aryl Methyl Ketone 2-Aminopyridine Barbituric Acid Iodine, DMSO Pyrimidine-linked Imidazopyridine acs.org

Condensation Reactions for Ring Formation

Condensation reactions are a foundational approach for synthesizing the imidazo[1,2-a]pyrimidine ring system. uees.edu.ec The most conventional method involves the reaction of 2-aminopyrimidine with α-halocarbonyl compounds. nih.gov This process begins with the alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org Variations of this strategy have been developed using different reagents and conditions to improve yields and expand substrate scope. For instance, new Schiff base heterocycles of the imidazo[1,2-a]pyrimidine nucleus have been prepared through a four-step protocol starting with the condensation of 2-aminopyrimidine and 2-bromoacetophenone. nih.gov Catalyst-free condensations have also been achieved under eco-friendly conditions, such as using piperidine (B6355638) as a base for the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates to form benzo uees.edu.ecnih.govimidazo[1,2-a]pyrimidine derivatives. acs.org

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of the imidazo[1,2-a]pyrimidine scaffold, often providing high regioselectivity. researchgate.netuees.edu.ec These methods typically involve constructing a precursor that already contains most of the atoms for the final fused ring system, which then undergoes a ring-closing reaction. rsc.org A notable advanced approach is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC), which forms a C-C bond between two C-H bonds. nih.govnih.gov This method allows for the synthesis of fused imidazo[1,2-a]pyrimidines from readily available substrates under relatively mild conditions, avoiding the need for pre-functionalized starting materials. nih.gov Another strategy involves silver-mediated, palladium-catalyzed C-H activation to promote the intramolecular cyclization of specifically designed imidazo[1,2-a]pyridine (B132010) adducts. rsc.org

Tandem and Domino Reaction Sequences

Tandem and domino reactions offer an elegant and efficient route to complex molecules like imidazo[1,2-a]pyrimidines by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. rsc.orgyoutube.com These sequences are designed to proceed via highly reactive intermediates, allowing for the construction of intricate molecular architectures from simple precursors. youtube.com For example, a one-pot reaction between the Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines can synthesize functionalized imidazo[1,2-a]pyridines through a cascade inter-intramolecular double aza-Michael addition. researchgate.net This type of reaction is marked by high efficiency and adaptability, even enabling the synthesis of known drug molecules. researchgate.net

Advanced Catalytic Methods in Imidazo[1,2-a]pyrimidine Synthesis

The synthesis of the imidazo[1,2-a]pyrimidine scaffold has been significantly advanced by the use of catalytic methods, particularly those involving transition metals. researchgate.net These catalysts facilitate reactions that are otherwise difficult, offering higher efficiency, milder reaction conditions, and broader substrate compatibility.

Transition-Metal-Catalyzed Reactions (e.g., Palladium, Copper)

Transition metals such as palladium and copper are extensively used in the synthesis of imidazo[1,2-a]pyrimidines and related heterocycles. rsc.org

Palladium Catalysis: Palladium catalysts are particularly effective for C-H activation and cross-coupling reactions. nih.gov A key application is the intramolecular cross-dehydrogenative coupling to form fused imidazo[1,2-a]pyrimidines, providing a direct and atom-economical route to these compounds. nih.govnih.govacs.org This reaction avoids the need for pre-functionalized substrates, which is a significant advantage over traditional cross-coupling methods. nih.gov Palladium-catalyzed reactions have been developed with broad substrate scope under mild conditions, making them a practical approach for synthesizing biologically important pyrimidine (B1678525) derivatives. nih.govacs.org

Table 2: Examples of Palladium-Catalyzed Synthesis

Substrate Catalyst System Reaction Type Product Example Yield Reference
Imine/Enamine Precursor Pd(OAc)₂ / Oxidant Intramolecular CDC Fused Imidazo[1,2-a]pyrimidine 80% nih.gov
Ugi/azide MCR adduct Pd(OAc)₂ / AgOAc Intramolecular C-H Activation Fused Imidazo[1,2-a]pyridine - rsc.org

Copper Catalysis: Copper catalysts are widely employed due to their low cost and unique reactivity, especially in oxidative cyclization and multi-component reactions. beilstein-journals.org Copper-catalyzed three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes are effective for synthesizing imidazo[1,2-a]pyridines. beilstein-journals.org Another common application is the aerobic oxidative coupling of 2-aminopyrimidines with ketones or nitroolefins. organic-chemistry.orgorganic-chemistry.org These reactions often use air as a green and inexpensive oxidant, proceeding through a one-pot procedure to construct the desired heterocyclic scaffold with good functional group tolerance. organic-chemistry.org

Table 3: Examples of Copper-Catalyzed Synthesis

Reactants Catalyst System Reaction Type Product Type Yield Reference
2-Aminopyridine, Nitroolefin CuBr, Air Michael Addition/Cyclization Imidazo[1,2-a]pyridine up to 90% organic-chemistry.org
2-Aminopyridine, Ketone CuI, Air Aerobic Oxidative Coupling Imidazo[1,2-a]pyridine - organic-chemistry.org

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyrimidines to develop more environmentally benign protocols. These approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency.

One notable green approach is the use of water as a solvent. An ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide catalytic system has been developed for the synthesis of imidazo[1,2-a]pyridines and related structures in water. This method is advantageous due to its mild reaction conditions and the avoidance of metal catalysts and bases.

Furthermore, catalyst-free methods under green conditions have been explored. For instance, the synthesis of imidazo[1,2-a]pyrimidines has been achieved through the reaction of aryl ketone derivatives and 2-aminopyrimidine in a green solvent, catalyzed by gold nanoparticles. nih.gov This protocol is characterized by its mild conditions and high yields. nih.gov Another environmentally sustainable method involves a domino A3-coupling reaction catalyzed by Cu(II)–ascorbate in aqueous micellar media.

The development of solventless procedures and the application of modern green techniques like grindstone chemistry and continuous flow processes are also emerging trends in the synthesis of this heterocyclic system.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives.

A variety of imidazo[1,2-a]pyrimidine derivatives have been synthesized efficiently under microwave irradiation. For example, a convenient and effective synthesis of functionalized imidazo[1,2-a]pyrimidines has been developed using Al2O3 as a catalyst under solvent-free microwave conditions. In one study, imidazo[1,2-a]pyrimidine derivatives bearing imine groups were successfully synthesized in moderate to good yields (60%–85%) with reaction times ranging from 40 to 120 minutes using 200 W microwave irradiation. chemicalbook.com

Microwave-assisted protocols are often combined with green chemistry principles. For instance, a sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has been developed using microwave irradiation in ethyl alcohol, a green solvent. This method provides a greener pathway to complex heterocyclic systems.

The following table summarizes some examples of microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives:

Starting MaterialsReaction ConditionsProduct TypeYieldReference
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic AminesMicrowave (200W), Ethyl Alcohol, MgSO4Imine derivatives60-85% chemicalbook.com
2-Aminopyrimidine, Aromatic Aldehydes, Active Methylene ReagentsMicrowave irradiationPyrimido[1,2-a]pyrimidinesNot specified
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium AcetateMicrowave, p-toluenesulfonic acid, Ethyl alcoholImidazole-containing derivatives46-80%

Functionalization Strategies for Imidazo[1,2-a]pyrimidine Derivatives

The functionalization of the imidazo[1,2-a]pyrimidine scaffold is crucial for modulating its physicochemical and biological properties. Various strategies have been developed to introduce substituents at different positions of the heterocyclic core.

Electrophilic and Nucleophilic Substitutions at Ring Positions (e.g., C-3, C-5, C-7)

The imidazo[1,2-a]pyrimidine ring system is susceptible to both electrophilic and nucleophilic substitution reactions, with the C-3 position being particularly reactive towards electrophiles. This reactivity is attributed to the electron-rich nature of the imidazole moiety.

Electrophilic Substitution:

Bromination: The C-3 position of the imidazo[1,2-a]pyrimidine scaffold can be readily brominated.

Aza-Friedel-Crafts Reaction: The C-3 position can undergo aza-Friedel-Crafts reactions, allowing for the introduction of various alkyl and aryl groups.

Formylation: As discussed in section 2.3.4, the Vilsmeier-Haack reaction is a key method for introducing a formyl group, typically at the C-3 position.

While the C-3 position is the most common site for electrophilic attack, functionalization at other positions, such as C-5 and C-7 on the pyrimidine ring, is also possible, though generally more challenging. The presence of activating groups, such as hydroxyl groups at the C-5 and C-7 positions (as in the target compound Imidazo[1,2-a]pyrimidine-5,7-diol), would be expected to facilitate electrophilic substitution at the C-6 position.

Nucleophilic Substitution: Information regarding direct nucleophilic substitution on the imidazo[1,2-a]pyrimidine ring is less common. However, the introduction of leaving groups, such as halogens, at specific positions can enable subsequent nucleophilic displacement reactions. For example, a 2-amino-4,6-dichloropyrimidine (B145751) can undergo nucleophilic aromatic substitution (SNAr) reactions. mdpi.com

Integration with Other Heterocyclic Systems (e.g., 1,2,3-triazoles, isoxazoles, pyrazoles)

To expand the chemical space and explore novel biological activities, the imidazo[1,2-a]pyrimidine scaffold has been integrated with other heterocyclic systems. This is often achieved by introducing a functional group on the imidazo[1,2-a]pyrimidine core that can then be used to construct the second heterocyclic ring.

1,2,3-Triazoles: Imidazo[1,2-a]pyrimidine derivatives can be linked to 1,2,3-triazoles, often through "click chemistry" involving an azide-alkyne cycloaddition.

Isoxazoles: The synthesis of imidazo[1,2-a]pyrimidine derivatives incorporating an isoxazole (B147169) ring has been reported.

Pyrazoles: Similarly, pyrazole (B372694) moieties can be attached to the imidazo[1,2-a]pyrimidine scaffold, leading to hybrid molecules with potentially enhanced biological properties.

These hybrid molecules often exhibit interesting photophysical or biological properties that are distinct from the individual heterocyclic components.

Formation of Bis-heterocyclic Compounds

The synthesis of bis-heterocyclic compounds, where two imidazo[1,2-a]pyrimidine units are linked together, represents another strategy for creating novel molecular architectures. These compounds can be synthesized through various coupling reactions. For instance, the synthesis of bis-benzo[[4′,5′]imidazo-[2′,1′:6,1]pyrido[2,3-d]pyrimidine has been reported, where two tetracyclic frameworks are connected via a triarylmethane linker. chemicalbook.com

Vilsmeier-Haack Reaction in Derivatization

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.com In the context of imidazo[1,2-a]pyrimidines, this reaction is a powerful tool for introducing a formyl group, which can then serve as a handle for further synthetic transformations.

The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3). The electrophilic Vilsmeier reagent then attacks the electron-rich position of the heterocyclic ring. For the imidazo[1,2-a]pyridine scaffold, formylation generally occurs at the C-3 position.

A relevant study demonstrated the successful formylation of 2-methylpyrimidine-4,6-diol using the Vilsmeier-Haack reaction. nih.gov This resulted in the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, indicating that the dihydroxypyrimidine ring is amenable to this type of electrophilic substitution. nih.gov This finding is significant as it suggests that a dihydroxylated pyrimidine precursor could be a viable starting material for building the this compound skeleton.

The following table provides an overview of the Vilsmeier-Haack reaction conditions for a dihydroxypyrimidine derivative:

SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
2-Methylpyrimidine-4,6-diolPOCl3, DMFBenzeneReflux64,6-dihydroxy-2-methylpyrimidine-5-carbaldehydeNot specified nih.gov
2-Methylpyrimidine-4,6-diolPOCl3, DMF1,2-dichloroethane82-8464,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde50 nih.gov
2-Methylpyrimidine-4,6-diolPOCl3, DMFDMF8054,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde61 nih.gov
2-Methylpyrimidine-4,6-diolPOCl3, DMFo-Xylene10074,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde49 nih.gov

Synthesis of Schiff Base and Chalcone (B49325) Derivatives

The functionalization of the imidazo[1,2-a]pyrimidine core is crucial for developing new chemical entities with specific biological targets. Among the various derivatives, Schiff bases and chalcones are of significant interest due to their well-documented pharmacological properties. researchgate.netnih.gov

Schiff Base Derivatives:

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. sigmaaldrich.com For the imidazo[1,2-a]pyrimidine scaffold, this involves preparing an amino-substituted derivative, which then serves as the amine precursor.

A common synthetic route begins with the synthesis of a 3-amino-2-phenylimidazo[1,2-a]pyrimidine intermediate. Current time information in Page County, US. This intermediate is typically prepared in a multi-step process starting from the condensation of 2-aminopyrimidine with an α-haloketone, such as 2-bromoacetophenone, to form the basic imidazo[1,2-a]pyrimidine ring. Current time information in Page County, US. Subsequent nitrosation at the 3-position, followed by reduction, yields the desired 3-amino derivative. Current time information in Page County, US.

The final step is the reaction of this 3-aminoimidazo[1,2-a]pyrimidine with various substituted aldehydes. Current time information in Page County, US. This condensation is often carried out in ethanol (B145695) with a catalytic amount of acetic acid, stirring at room temperature. Current time information in Page County, US. This method has proven to be highly efficient, yielding a series of novel Schiff base derivatives in high yields. Current time information in Page County, US. The use of microwave-assisted heating has also been reported as an effective, green alternative to conventional heating, significantly reducing reaction times from hours to minutes while achieving good yields. nih.govsigmaaldrich.com The reaction is typically carried out in a solvent like toluene (B28343) with a drying agent. sigmaaldrich.com

Detailed spectroscopic characterization using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry is used to confirm the structures of the synthesized Schiff bases. Current time information in Page County, US.nih.govchemicalbook.com For example, the formation of the imine bond (C=N) is confirmed by a characteristic signal in the FT-IR and ¹³C NMR spectra. Current time information in Page County, US.chemicalbook.com

Chalcone Derivatives:

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are another important class of derivatives known for their broad spectrum of biological activities. researchgate.netivychem.com They are key precursors in the synthesis of various flavonoids and other heterocyclic compounds. The synthesis of chalcones bearing an imidazo[1,2-a]pyrimidine moiety typically involves a Claisen-Schmidt condensation reaction.

This reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base, such as potassium hydroxide. To create imidazo[1,2-a]pyrimidine-chalcone hybrids, one of the aromatic rings in the chalcone structure is replaced by the imidazo[1,2-a]pyrimidine nucleus. researchgate.net

The synthesis generally starts with the preparation of an acetyl-imidazo[1,2-a]pyrimidine derivative. This intermediate is then reacted with various aromatic aldehydes in an alcoholic solvent with a catalytic amount of base to yield the target chalcone derivatives. researchgate.net These compounds have been synthesized and evaluated for various biological activities, including antibacterial and anticancer properties. researchgate.netnih.gov The synthesized chalcones are characterized by standard spectroscopic methods to confirm their structures. researchgate.netnih.gov

Directed Synthesis Approaches for this compound

The directed synthesis of this compound (CAS 51647-90-6) presents a more specific chemical challenge. This molecule exists in tautomeric equilibrium with 5-hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one. While direct, published synthetic routes for this specific diol are not extensively detailed in readily available literature, plausible synthetic strategies can be devised based on established methods for constructing similar heterocyclic systems.

A highly feasible approach involves the condensation of 2-aminoimidazole with a derivative of malonic acid. This is a classic method for forming a pyrimidine ring fused to another heterocycle. Specifically, the reaction of 2-aminoimidazole with diethyl malonate under basic conditions, followed by heating, is a standard protocol for constructing a dihydroxypyrimidine ring.

The proposed reaction mechanism would proceed as follows:

Initial Condensation: The exocyclic amino group of 2-aminoimidazole attacks one of the carbonyl carbons of diethyl malonate, leading to the displacement of an ethoxy group and the formation of an amide intermediate.

Intramolecular Cyclization: The endocyclic nitrogen atom of the imidazole ring then acts as a nucleophile, attacking the second carbonyl carbon of the malonate moiety. This results in the formation of the six-membered pyrimidine ring and the elimination of a second molecule of ethanol.

Tautomerization: The resulting product, Imidazo[1,2-a]pyrimidine-5,7-dione, would likely exist in its more stable enol tautomeric form, this compound, or the keto-enol form, 5-hydroxyimidazo[1,2-a]pyrimidin-7(8H)-one.

This synthetic strategy is analogous to the synthesis of other fused pyrimidine systems, such as pyrido[2,3-d]pyrimidin-7(8H)-ones, where a substituted aminopyridine is condensed with a malonic ester derivative. nih.gov Another relevant synthetic parallel is the reaction of 2-aminoimidazole with N-substituted maleimides, which leads to the formation of 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, showcasing the reactivity of 2-aminoimidazole in forming fused pyrimidine rings. nih.gov

Further research and experimental validation are required to optimize the reaction conditions and fully characterize the resulting this compound.

Pharmacological and Biological Investigations of Imidazo 1,2 a Pyrimidine Derivatives, with Implications for Imidazo 1,2 a Pyrimidine 5,7 Diol

Broad-Spectrum Biological Activities of Imidazo[1,2-a]pyrimidine (B1208166) Scaffolds

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, demonstrating a remarkable spectrum of biological activities. nih.gov These nitrogen-bridged heterocyclic compounds are foundational to numerous biologically active molecules and have been investigated for a wide range of therapeutic applications. researchgate.netbeilstein-journals.org

The diverse activities attributed to this scaffold include:

Antimicrobial Properties: Extensive research has demonstrated efficacy against various pathogens, including bacteria, fungi, and protozoa. researchgate.netmdpi.comnih.gov

Anticancer and Cytotoxic Effects: Many derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, often through mechanisms like kinase inhibition. nih.govresearchgate.net

Anti-inflammatory Activity: Certain imidazo[1,2-a]pyrimidines have shown potential as anti-inflammatory agents. researchgate.netdergipark.org.tr

Central Nervous System (CNS) Activity: Some compounds based on this scaffold, such as divaplon (B1670791) and fasiplon (B34810), have been developed as anxiolytic and anticonvulsant drugs. beilstein-journals.org

Antiviral Properties: The scaffold has been explored for its potential against various viruses, including HIV and Hepatitis C. nih.gov

Other Therapeutic Areas: Investigations have also covered potential applications as antitubercular agents, calcium channel blockers, and antimalarials. researchgate.net

This wide range of activities underscores the versatility of the imidazo[1,2-a]pyrimidine core, suggesting that modifications, such as the introduction of hydroxyl groups to form imidazo[1,2-a]pyrimidine-5,7-diol, could modulate these biological effects in unique ways.

Antimicrobial Efficacy

The structural resemblance of the imidazo[1,2-a]pyrimidine nucleus to purine (B94841) bases suggests it can interfere with microbial metabolic pathways, making it a robust platform for the development of antimicrobial agents. mdpi.com

Derivatives of imidazo[1,2-a]pyrimidine have been the subject of numerous studies for their antibacterial potential. A series of 75 different derivatives were synthesized and tested, with some showing potent activity against a variety of Gram-positive and Gram-negative bacteria. jst.go.jpnih.gov

In one study, newly synthesized chalcones featuring the imidazo[1,2-a]pyrimidine core were evaluated against several bacterial strains. These compounds demonstrated good to excellent activity when compared to the reference drug, Ciprofloxacin. Another investigation involving eleven different imidazo[1,2-a]pyrimidine derivatives revealed good activity against Gram-positive bacteria, although they were less effective against Gram-negative strains. mdpi.com The presence of a halogen, particularly a chlorine (Cl) atom, on the phenyl ring of the scaffold appeared to enhance antibacterial potency. mdpi.com

A separate study prepared a series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines, noting that 5-n-Octylaminoimidazo[1,2-a]pyrimidine, in particular, showed significant activity against all microorganisms tested, including Staphylococcus aureus and Escherichia coli. nih.gov

Compound TypeTested StrainsKey FindingsReference
Imidazo[1,2-a]pyrimidine ChalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesShowed excellent to good activity compared to Ciprofloxacin.
Halogenated Imidazo[1,2-a]pyrimidinesGram-positive and Gram-negative bacteriaMore active against Gram-positive bacteria. Chlorine substitution enhanced activity. mdpi.com
5-n-Octylaminoimidazo[1,2-a]pyrimidineS. aureus, E. coli, P. aeruginosaExhibited significant activity against all tested strains. nih.gov
General Imidazo[1,2-a]pyrimidine DerivativesGram-positive, Gram-negative, and Mycobacterium speciesSome of the 75 synthesized derivatives showed potent activity. jst.go.jpnih.gov

The imidazo[1,2-a]pyrimidine scaffold is also a promising framework for developing new antifungal agents. nih.gov This is particularly relevant due to the rise of resistance to existing azole-based antifungal drugs. nih.gov Several studies have confirmed the potential of these derivatives against pathogenic fungi.

For instance, a series of 5,7-disubstituted imidazo[1,2-a]pyrimidines were tested against a variety of microorganisms, including the fungus Candida albicans. nih.gov In another study, various derivatives demonstrated notable activity against several fungal strains, including Candida albicans, Epidermophyton, Microsporum, and Trichophyton. nih.gov Molecular docking studies have further suggested that imidazo[1,2-a]pyrimidines may exert their antifungal effect by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis, which is also the target of azole antifungals like voriconazole. beilstein-journals.orgnih.gov Research has also shown that halogenated derivatives are particularly active against C. albicans. mdpi.com

The development of new drugs against protozoal diseases like leishmaniasis is a global health priority due to issues of toxicity and resistance with current treatments. nih.gov The imidazo[1,2-a]pyrimidine scaffold has emerged as a new and promising pharmacophore for this purpose. nih.govnih.gov

A library of imidazo-fused heterocycles was screened against Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis. One imidazo[1,2-a]pyrimidine derivative, compound 24 , was identified as highly effective, particularly against the amastigote form of the parasite, which is the stage related to human disease. nih.govnih.govacs.org This compound exhibited an inhibitory concentration (IC₅₀) of 6.63 μM, making it approximately twice as active as the reference drug miltefosine (B1683995). nih.govnih.gov Furthermore, the compound was found to be more than 10 times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index. nih.gov Other studies have also highlighted the antiprotozoal potential of this chemical family.

Anticancer and Cytotoxic Studies

The imidazo[1,2-a]pyrimidine framework is a key structural element in the development of novel anticancer agents. nih.gov Its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

In one study, new imine and amine-bearing derivatives of imidazo[1,2-a]pyrimidine were synthesized and screened for cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Compounds 3d and 4d from this series showed remarkable inhibitory activity, with IC₅₀ values as low as 35.1 μM. nih.gov Compound 3d was also found to be selectively more toxic to cancer cells than to healthy cells. nih.gov Other research has focused on imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, which have also shown potent cytotoxic effects against breast cancer cells. nih.gov

A primary mechanism through which many imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell cycle progression and are often overexpressed in tumors. nih.gov

Aurora kinases, particularly Aurora A and Aurora B, are key targets in cancer therapy. nih.gov Imidazo[1,2-a]pyrazine-based compounds, which share a similar heterocyclic core, have been developed as potent dual inhibitors of Aurora A and Aurora B kinases. nih.govnih.gov For example, the lead compound 12k (SCH 1473759) was found to be a picomolar inhibitor of both kinases, with a cellular IC₅₀ of 25 nM for the inhibition of histone H3 phosphorylation, a key downstream effect of Aurora B. nih.gov

Furthermore, specific imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase. ekb.eg The ability to selectively inhibit these kinases is a significant area of research. For instance, by exploiting minor differences in the ATP-binding pockets of Aurora A and Aurora B, researchers have successfully designed imidazo[4,5-b]pyridine derivatives that are highly selective for Aurora A. acs.org This demonstrates that the broader imidazo-heterocycle family can be finely tuned to achieve specific kinase inhibition profiles, a strategy that could be applicable to this compound.

Compound/ClassTarget/Cell LineActivity (IC₅₀)Key FindingReference
Compound 4d (amine derivative)MDA-MB-231 (Breast Cancer)35.1 μMDemonstrated remarkable inhibition of breast cancer cells. nih.gov
Compound 3d (imine derivative)MDA-MB-231 (Breast Cancer)35.9 μMShowed selective cytotoxicity against cancer cells. nih.gov
Compound 12k (SCH 1473759)Aurora A/B Kinase25 nM (phos-HH3)Potent, picomolar, dual inhibitor of Aurora kinases. nih.gov
Imidazo[1,2-a]pyrimidine DerivativesKSP / Aurora-A Kinase4.97 μM / 7.38 μMIdentified as dual inhibitors of key mitotic kinases. ekb.eg
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT (GIST)Nanomolar rangeEffective against imatinib-resistant tumor cells. nih.govresearchgate.netnih.gov

Effects on Specific Cancer Cell Lines (e.g., HCT116, HepG2, MCF-7, A549)

Imidazo[1,2-a]pyrimidine derivatives have shown notable cytotoxic and anti-proliferative effects against various cancer cell lines.

HCT116 (Colon Carcinoma): While specific data on HCT116 is not extensively detailed in the provided results, the broader class of imidazo[1,2-a]pyridine derivatives, a closely related scaffold, has been investigated for its anticancer properties against colon cancer, suggesting potential relevance. researchgate.net

HepG2 (Hepatocellular Carcinoma): Several novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anticancer activity against HepG2 cells. tandfonline.com In one study, compounds 6d and 6i from a synthesized series demonstrated time-dependent inhibition of DNA synthesis in HepG2 cells through an apoptotic pathway. tandfonline.com Another study on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives found that compound 12b exhibited significant anticancer activity against HepG2 cells with an IC50 value of 13 µM. rsc.org

MCF-7 (Breast Carcinoma): Imidazo[1,2-a]pyrimidine derivatives have been a focus of research for breast cancer treatment. nih.gov A study on new imine-bearing imidazo[1,2-a]pyrimidine derivatives showed that compounds 3d and 4d had remarkable inhibitory effects on MCF-7 cells, with IC50 values of 43.4 µM and 39.0 µM, respectively. nih.gov Another investigation involving a novel imidazo[1,2-a]pyridine derivative, MIA, co-administered with curcumin, demonstrated reduced cell viability and suppressed inflammation in MDA-MB-231, another breast cancer cell line. nih.gov Furthermore, imidazo[1,2-a]pyridine compounds have been reported to inhibit colony formation in MCF-10A-7 cells. nih.gov

A549 (Non-Small Cell Lung Carcinoma): A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized, showing anti-cancer activity against A549 lung cancer cells. nih.gov Specifically, compounds IMPA-2, IMPA-5, IMPA-6, IMPA-8, and IMPA-12 induced cytotoxicity by increasing NADPH oxidase (NOX) activity, leading to ROS-mediated apoptosis. nih.gov These compounds also impaired mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins like BAX and BAK1. nih.gov Another study also confirmed the cytotoxic activity of imidazo[1,2-a]pyridine derivatives against A549 cells. tandfonline.com

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound/Derivative Class Cell Line Activity IC50 Value Reference
Imidazo[1,2-a]pyridine (6d, 6i) HepG2 DNA synthesis inhibition, apoptosis Not specified tandfonline.com
Imidazo[1,2-a]pyrazine (12b) HepG2 Anticancer 13 µM rsc.org
Imine-bearing Imidazo[1,2-a]pyrimidine (3d) MCF-7 Inhibition 43.4 µM nih.gov
Imine-bearing Imidazo[1,2-a]pyrimidine (4d) MCF-7 Inhibition 39.0 µM nih.gov
Imidazo[1,2-a]pyridine (IMPA derivatives) A549 Cytotoxicity, ROS-mediated apoptosis Not specified nih.gov
Imidazo[1,2-a]pyridine A549 Cytotoxic activity Not specified tandfonline.com
Imidazo[1,2-a]pyridine (IP-5) HCC1937 (Breast) Cytotoxic 45 µM nih.gov
Imidazo[1,2-a]pyridine (IP-6) HCC1937 (Breast) Cytotoxic 47.7 µM nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.net These compounds are believed to exert their effects by inhibiting key inflammatory mediators.

A significant area of research has been the development of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.netnih.gov The rationale behind targeting COX-2 is that this enzyme is primarily induced during inflammation, while the COX-1 isoform is constitutively expressed and involved in maintaining normal physiological functions, such as gastric cytoprotection. mdpi.com Therefore, selective COX-2 inhibitors are expected to have a better safety profile with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

Several studies have reported the synthesis of imidazo[1,2-a]pyridine derivatives with high potency and selectivity for COX-2. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors. nih.gov Within this series, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) demonstrated the highest potency with a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov Another study on methylsulfonyl-containing imidazo[1,2-a]pyridines identified compound 10c as having the highest inhibitory activity towards COX-2 with an IC50 of 1.06 µM. researchgate.net Furthermore, a novel imidazo[1,2-a]pyridine derivative, when co-administered with curcumin, was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov

Table 2: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50) Reference
5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) 0.07 508.6 nih.gov
10c 1.06 Not specified researchgate.net
9a Not specified 39 researchgate.net
6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) 0.07 217.1 nih.gov

Antiviral Applications (e.g., SARS-CoV-2, HIV, Hepatitis C)

The imidazo[1,2-a]pyrimidine scaffold has been recognized for its potential antiviral activities. nih.gov Research has explored its efficacy against a range of viruses.

SARS-CoV-2: In response to the COVID-19 pandemic, a series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and investigated as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein, which are crucial for SARS-CoV-2 cell entry. nih.gov

HIV: Imidazo[1,2-a]pyrimidine derivatives have shown promise as anti-HIV agents. researchgate.netnih.gov

Hepatitis C: The antiviral properties of imidazo[1,2-a]pyrimidines have also been evaluated against the Hepatitis C virus. nih.gov

Bovine Viral Diarrhea Virus (BVDV): A series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines were synthesized and showed significant anti-BVDV activities in MDBK cells, highlighting the potential of this scaffold in veterinary virology as well. nih.gov

Central Nervous System (CNS) Activities

Imidazo[1,2-a]pyrimidine derivatives have been extensively studied for their effects on the central nervous system, with several compounds showing potential as anxiolytics and anticonvulsants. nih.govnih.gov

Many CNS-active imidazo[1,2-a]pyrimidines and related structures function as modulators of the GABAA receptor, specifically at the benzodiazepine (B76468) binding site. nih.govresearchgate.net These compounds can act as agonists, demonstrating functional selectivity for different alpha subunits of the GABAA receptor. nih.govacs.org For instance, some imidazo[1,2-a]pyrimidines show selectivity for the α2 and α3 subtypes, which are associated with anxiolytic effects, over the α1 subtype, which is linked to sedation. nih.govacs.org The development of avermectin-imidazo[1,2-a]pyridine hybrids has also been explored, with these compounds acting as positive allosteric modulators (PAMs) of the GABAA receptor. nih.gov

The modulation of GABAA receptors by imidazo[1,2-a]pyrimidine derivatives translates into significant anticonvulsant and anxiolytic potential. nih.govnih.gov Several compounds from this class have been developed as non-sedative anxiolytics. nih.gov For example, a series of (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones were found to be equipotent to chlordiazepoxide in animal models of anxiety but with reduced anticonvulsant activity and minimal sedative effects. nih.gov Marketed drugs like taniplon, divaplon, and fasiplon, which contain the imidazo[1,2-a]pyrimidine core, have been used as anxiolytic medicines. researchgate.netresearchgate.net Furthermore, research into novel annulated pyrrolo nih.govnih.govbenzodiazepines, a related class of compounds, has also demonstrated their potential as anticonvulsant and anxiolytic agents. mdpi.com

Table 3: CNS-Active Imidazo[1,2-a]pyrimidine Derivatives

Compound Class Activity Mechanism of Action Reference
(Imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones Anxiolytic GABAA receptor modulation nih.gov
Imidazo[1,2-a]pyrimidines Anxiolytic GABAA α2/α3 subtype selective agonists acs.org
Avermectin-imidazo[1,2-a]pyridine hybrids GABAA receptor modulation Positive allosteric modulators nih.gov
Taniplon, Divaplon, Fasiplon Anxiolytic GABAA receptor ligands researchgate.netresearchgate.net

Hypnotic Properties

The imidazo[1,2-a]pyrimidine core is a key structural element in several compounds developed for their effects on the central nervous system, particularly as anxiolytic and hypnotic agents. nih.govmdpi.com These compounds often exert their effects by acting as ligands for GABA-A receptors. researchgate.net Marketed drugs such as Taniplon, Divaplon, and Fasiplon contain the imidazo-fused fragment and have been utilized as anxiolytic medicines. nih.govresearchgate.net While these specific drugs were ultimately discontinued (B1498344) from clinical practice, their development underscores the potential of the imidazo[1,2-a]pyrimidine scaffold to modulate neuronal activity. nih.gov

Similarly, the related imidazo[1,2-a]pyridine scaffold is found in well-known hypnoselective drugs like Zolpidem and Alpidem, further highlighting the role of this broader class of compounds in targeting CNS pathways related to sleep and anxiety. ijrpr.com The activity of these molecules is linked to their ability to bind to specific subtypes of the GABA-A receptor, suggesting that derivatives of imidazo[1,2-a]pyrimidine could be tailored to achieve desired hypnotic or anxiolytic effects. dergipark.org.tr

Other Reported Biological Activities and Therapeutic Potential

Beyond their effects on the central nervous system, imidazo[1,2-a]pyrimidine derivatives have been explored for a multitude of other therapeutic applications. nih.gov

Certain imidazo-fused heterocyclic derivatives have been investigated as inhibitors of the gastric H+/K+-ATPase, the enzyme also known as the proton pump. A series of novel 6-substituted imidazo[1,2-a]pyrazine derivatives were synthesized and assessed for their anti-secretory activity in a binding assay using H+/K+-ATPase from hog gastric mucosa. nih.gov Several of these compounds proved to be potent, reversible inhibitors of the gastric acid pump. nih.gov In contrast, a study on new imidazo[1,2-a]pyridine derivatives synthesized as potential antiulcer agents found that none of the tested compounds displayed significant antisecretory activity in a gastric fistula rat model. nih.gov This indicates that the specific heterocyclic core and its substitutions are critical for achieving potent proton pump inhibition.

Aromatase (CYP19) is a key enzyme in the biosynthesis of estrogens and a major target for the treatment of hormone-dependent breast cancer. mdpi.com The potential for imidazole-containing structures to act as aromatase inhibitors has been explored. In a study designing novel aromatase inhibitors, it was observed that indole (B1671886) derivatives featuring a 1,2,4-triazole (B32235) ring were more effective than those containing an imidazole (B134444) ring. mdpi.com For instance, one compound with a triazole ring showed a potent IC₅₀ value of 0.014 µM, but its potency was diminished when the triazole was replaced with an imidazole. mdpi.com This suggests that while the nitrogen-containing heterocyclic motif is important for interacting with the aromatase active site, the specific arrangement and number of nitrogen atoms, as found in a triazole versus an imidazole, significantly influence inhibitory activity. mdpi.com Additionally, some patents claim the use of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives in combination with other antitumor agents, which include aromatase inhibitors, for cancer treatment. nih.gov

The antiulcer potential of the imidazo[1,2-a] fused heterocyclic system has been reported. Research into imidazo[1,2-a]pyridine derivatives has demonstrated significant cytoprotective properties. nih.gov In a study where new 3-substituted imidazo[1,2-a]pyridines were synthesized, several compounds showed good cytoprotective effects in both ethanol- and HCl-induced ulcer models in rats. nih.gov Notably, the compound 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine exhibited cytoprotective activity comparable to the reference agent SCH-28080. nih.gov

Table 1: Antiulcer Activity of an Imidazo[1,2-a]pyridine Derivative

CompoundModelActivityCitation
8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridineEtOH and HCl induced ulcersGood cytoprotective properties, comparable to SCH-28080 nih.gov

Pyrimidine (B1678525) derivatives have shown potential as agents for combating diabetes mellitus. mdpi.comijmspr.in In one study, fused pyrimidine derivatives were assessed for their in vivo effect on total serum glucose concentration and cholesterol in adult male albino Wister rats, with glimepiride (B1671586) used as a reference drug. mdpi.com The results suggested that one of the tested compounds could be a promising hypoglycemic agent, an effect supported by a histopathological study of the pancreas, liver, and renal tissue. mdpi.com Another investigation into pyrimidine derivatives used an Oral Glucose Tolerance Test (OGTT) to evaluate their ability to lower elevated blood-glucose levels. ijmspr.in The study concluded that one of the synthesized compounds was effective, showing an effect comparable to that of the standard drugs Pioglitazone and Rosiglitazone. ijmspr.in These findings indicate that the pyrimidine core, a key component of this compound, is a viable scaffold for developing new antidiabetic agents.

The search for new antioxidants is a significant area of medicinal chemistry research. Derivatives of the imidazo[1,2-a]pyrazine ring system have been synthesized and evaluated for their antioxidant activity. In a study based on the antioxidant compound coelenterazine, a series of these derivatives were tested, yielding IC₅₀ values ranging from 8.54 μM to 28.1 μM. Several of the synthesized compounds exhibited promising antioxidant activity comparable to the standard, ascorbic acid. Other related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have also been assessed for antioxidant properties, with some showing moderate to very strong activity. tandfonline.com The pyrimidine scaffold itself is known to be a component of derivatives that display a range of pharmacological effects, including antioxidant activity. researchgate.net

Table 2: Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound TypeTestResult (IC₅₀)StandardCitation
Unsubstituted Imidazo[1,2-a]pyrazinesAntioxidant Assay22.43 - 28.14 µMAscorbic Acid
Substituted Imidazo[1,2-a]pyrazinesAntioxidant Assay8.54 - 28.1 µMAscorbic Acid

Anti-arthritic and Anti-Alzheimer's Activities

The imidazo[1,2-a]pyrimidine scaffold is a core structure in numerous compounds investigated for a wide range of biological activities. mdpi.comnih.gov While direct pharmacological studies on this compound are not extensively documented in publicly available research, the known anti-inflammatory and neurological activities of its parent class of derivatives have significant implications for its potential therapeutic applications in arthritis and Alzheimer's disease.

Implications for Anti-arthritic Activity

The potential for imidazo[1,2-a]pyrimidine derivatives to serve as anti-arthritic agents is primarily inferred from their well-documented anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com Chronic inflammation is a hallmark of rheumatoid arthritis, and agents that can mitigate the inflammatory cascade are central to its treatment.

Research has shown that certain imidazo[1,2-a]pyrimidine derivatives can modulate key inflammatory pathways. For instance, a series of these compounds was found to inhibit the production of inflammatory mediators in leukocyte-based assays. nih.gov Specifically, some derivatives inhibited neutrophil degranulation and superoxide (B77818) generation, which are critical processes in the inflammatory response. nih.gov Furthermore, select compounds from this class have been shown to reduce the production of nitrite (B80452) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated macrophages, both of which are significant contributors to inflammatory processes. nih.gov

One study highlighted a series of 2,3-diaryl-substituted imidazo[1,2-a]pyrimidine derivatives that exhibited anti-inflammatory effects with some selectivity for cyclooxygenase-2 (COX-2) over COX-1. researchgate.net COX-2 is a key enzyme in the synthesis of prostaglandins, which are pivotal mediators of inflammation and pain in arthritis. A derivative, designated as e10, demonstrated a 13-fold more potent inhibition of COX-2 (IC50 = 13 µmol/l) compared to COX-1 (IC50 = 170 µmol/l) and resulted in a 63.8% inhibition of swelling. researchgate.net This suggests that the imidazo[1,2-a]pyrimidine scaffold could be a foundation for developing selective anti-inflammatory drugs, which are desirable for managing arthritic conditions.

The following table summarizes the anti-inflammatory activity of selected imidazo[1,2-a]pyrimidine derivatives, which underpins the potential anti-arthritic applications of compounds within this class.

Table 1: Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound/Derivative Target/Assay Key Findings Reference
2,3-diaryl-substituted imidazo[1,2-a]pyrimidines COX-1/COX-2 Inhibition Showed anti-inflammatory activity with some COX-2 selectivity. researchgate.net
Derivative e10 COX-1/COX-2 Inhibition IC50 for COX-2 was 13 µmol/l, 13 times more potent than for COX-1 (IC50 = 170 µmol/l). researchgate.net
IP-1, IP-2, IP-5 Superoxide Generation in Neutrophils Decreased superoxide generation. nih.gov
IP-4, IP-6 Nitrite and PGE2 Production in Macrophages Inhibited nitrite production with moderate reduction in PGE2 generation. nih.gov
All tested IPs Neutrophil Degranulation Inhibited human neutrophil degranulation with IC50 values in the microM range. nih.gov

Given that this compound possesses the core imidazo[1,2-a]pyrimidine structure, it is plausible that it could exhibit similar anti-inflammatory properties. The presence of diol (two hydroxyl groups) substituents could potentially influence its solubility and interaction with biological targets, which would require specific investigation.

Implications for Anti-Alzheimer's Activity

The therapeutic potential for imidazo[1,2-a]pyrimidine derivatives in the context of Alzheimer's disease is multifaceted, with studies pointing towards several relevant mechanisms of action. researchgate.netnih.govnih.gov Alzheimer's disease pathology is complex, involving the deposition of beta-amyloid (Aβ) plaques, the formation of neurofibrillary tangles, and a decline in neurotransmitter levels, particularly acetylcholine (B1216132). nih.gov

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been investigated as agents for imaging Aβ plaques. nih.gov For example, 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine ([¹²⁵I]16(IMPY)) demonstrated high selective binding to amyloid-like structures in brain sections of a transgenic mouse model of Alzheimer's disease. nih.gov This suggests that the core scaffold has an affinity for Aβ aggregates, a key pathological feature of the disease.

Furthermore, pyrimidine-based compounds have been explored as inhibitors of cholinesterases, enzymes that break down acetylcholine. nih.govresearchgate.net Maintaining acetylcholine levels is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. A study on imidazo[1,2-a]pyridine derivatives showed that a compound with a biphenyl (B1667301) side chain (compound 2h) exhibited the strongest inhibition of acetylcholinesterase (AChE) with an IC50 value of 79 µM. nih.gov Another derivative with a 3,4-dichlorophenyl side chain (compound 2j) was the most potent inhibitor of butyrylcholinesterase (BChE), with an IC50 value of 65 µM. nih.gov

Additionally, some imidazo[1,2-a]pyrimidine-based inhibitors of phosphodiesterase 10A (PDE10A) have been found to possess moderate anti-AChE properties and can act synergistically with the established Alzheimer's drug donepezil (B133215) to enhance anti-BuChE effects. researchgate.net The inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to inflammation in Alzheimer's disease, has also been achieved with imidazo[1,2-a]pyrimidine derivatives. nih.gov

The following table details the findings related to the anti-Alzheimer's potential of imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine derivatives.

Table 2: Anti-Alzheimer's Related Activity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Target/Assay Key Findings Reference
[¹²⁵I]16(IMPY) (imidazo[1,2-a]pyridine derivative) Beta-amyloid (Aβ) aggregates High selective binding to amyloid-like structures. nih.gov
Compound 2h (imidazo[1,2-a]pyridine derivative) Acetylcholinesterase (AChE) Inhibition IC50 value of 79 µM. nih.gov
Compound 2j (imidazo[1,2-a]pyridine derivative) Butyrylcholinesterase (BChE) Inhibition IC50 value of 65 µM. nih.gov
Imidazo[1,2-a]pyrimidine-based PDE10A inhibitors Cholinesterase Inhibition Moderate anti-AChE properties and synergistic anti-BuChE effect with donepezil. researchgate.net
Compounds 7c and 14b (imidazo[1,2-a]pyrimidine derivatives) Lipoprotein-associated phospholipase A2 (Lp-PLA2) Inhibition Demonstrated high in vitro potency and significant in vivo inhibitory efficacy. nih.gov

These findings imply that the imidazo[1,2-a]pyrimidine scaffold is a promising starting point for the development of agents targeting various aspects of Alzheimer's disease pathology. The specific compound, this compound, by virtue of its core structure, may possess similar capabilities. The hydroxyl groups could potentially form hydrogen bonds with amino acid residues in the active sites of enzymes like cholinesterases or interact with Aβ plaques, though dedicated research is necessary to confirm such potential.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrimidine Analogs

Elucidation of Molecular Mechanisms of Action and Biological Targets

Imidazo[1,2-a]pyrimidine (B1208166) derivatives have been shown to exert their effects through various molecular mechanisms, targeting a diverse array of proteins and pathways critical to disease pathogenesis. Their structural resemblance to purines suggests they can function as antagonists or inhibitors in processes involving these natural substrates. nih.gov

Key biological targets identified for this class of compounds include:

Protein Kinases: Many imidazo[1,2-a]pyrimidine analogs are potent inhibitors of protein kinases, which are crucial in cellular signaling pathways. rsc.org Specific kinases targeted include Phosphoinositide 3-kinase (PI3K), particularly the p110β isoform, which is often implicated in cancer growth. nih.gov Other targeted kinases include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). researchgate.net

Enzymes in Pathogen Metabolism: The scaffold has shown significant promise in antimicrobial applications. nih.gov For instance, certain analogs are potent inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis, such as the QcrB subunit of the cytochrome bcc complex and ATP synthase, which are both critical for energy production. rsc.org

Receptors in the Central Nervous System: Imidazo[1,2-a]pyrimidine and its isosteres, like imidazo[1,2-a]pyrazines, have been developed as negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, specifically those associated with the TARP γ-8 accessory subunit. nih.gov This highlights their potential in treating neurological disorders such as epilepsy. nih.gov

Other Cellular Components: The anti-cancer activity of some analogs has been attributed to the inhibition of tubulin polymerization, disrupting the cellular cytoskeleton and leading to cell cycle arrest and apoptosis. researchgate.net

The broad spectrum of targets underscores the therapeutic potential of the imidazo[1,2-a]pyrimidine core structure in oncology, infectious diseases, and neurology. researchgate.netnih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to optimizing the pharmacological profile of the imidazo[1,2-a]pyrimidine scaffold. rsc.org These investigations reveal how chemical modifications at various positions on the heterocyclic ring system influence biological activity, selectivity, and metabolic stability.

A key metabolic vulnerability of the imidazo[1,2-a]pyrimidine ring is its susceptibility to oxidation by aldehyde oxidase (AO), which can lead to rapid metabolism. nih.gov A major focus of SAR studies has been to introduce structural modifications that mitigate this metabolic pathway, thereby improving the pharmacokinetic properties of potential drug candidates. nih.gov

Influence of Substituent Nature and Position on Biological Efficacy and Selectivity

The nature and position of substituents on the imidazo[1,2-a]pyrimidine ring system are critical determinants of biological activity and target selectivity.

Position 2: Substitution at the 2-position, typically with an aryl group, is a common feature in many active analogs. The electronic properties of substituents on this phenyl ring can significantly impact potency. For instance, in a series of antimicrobial imidazo[1,2-a]pyrimidines, the specific substituents on the 2-phenyl ring were found to be a determining factor for antibacterial activity. dergipark.org.tr

Position 3: The 3-position is often a site for introducing side chains that can form crucial interactions with the target protein. For example, in a series of PI3K inhibitors, a carboxamide group at this position was identified as a key pharmacophoric element. nih.gov

Position 5: Modifications at the 5-position have been explored to enhance potency and selectivity. The introduction of a carbonyl group to create an imidazo[1,2-a]pyrimidin-5(1H)-one led to a novel series of PI3K-beta selective inhibitors. nih.gov

Position 7: The 7-position is another key site for modification. Altering substituents at this position can influence the molecule's interaction with its biological target and affect its metabolic stability. For example, strategies to block AO-mediated metabolism have included substitutions at or near this site. nih.gov

The table below summarizes the impact of various substitutions on the activity of imidazo[1,2-a]pyrimidine analogs based on published research findings.

PositionSubstituent/ModificationResulting Activity/PropertyTarget Class
2Phenyl group with various substituentsModulates antimicrobial and anticancer activity. researchgate.netdergipark.org.trAntimicrobial, Kinase
3Carboxamide side chainEssential for androgen receptor antagonism. nih.govNuclear Receptor
5Carbonyl group (forming a 5-one)Confers selectivity for PI3K-beta. nih.govKinase
7Various substitutionsCan block AO-mediated metabolism. nih.govMetabolic Enzyme
Ring SystemReplacement of pyrimidine (B1678525) with pyrazineAlters selectivity towards AMPA receptor subtypes. nih.govIon Channel

Specific Role of Hydroxyl Group Substitution at the 5 and 7 Positions in Imidazo[1,2-a]pyrimidine-5,7-diol on Activity Profiles

While extensive research exists for the broader class of imidazo[1,2-a]pyrimidine analogs, specific data on the biological activity profile of this compound is limited in the reviewed literature. However, based on the SAR of related compounds, the role of the hydroxyl groups at the 5 and 7 positions can be inferred.

The presence of hydroxyl groups introduces significant changes to the molecule's properties:

Hydrogen Bonding: The hydroxyl groups at positions 5 and 7 can act as both hydrogen bond donors and acceptors. This capability could facilitate strong and specific interactions with amino acid residues within the binding site of a target protein, potentially leading to high potency.

Polarity and Solubility: The two hydroxyl groups would substantially increase the polarity of the molecule, likely enhancing its aqueous solubility. This is often a desirable property for drug candidates.

Tautomerism: The compound is named as a diol, but it can exist in tautomeric forms, such as 5-hydroxy-imidazo[1,2-a]pyrimidin-7(8H)-one. sigmaaldrich.com This tautomerism, with a ketone at position 7 and a hydroxyl at position 5 (or vice versa), presents different pharmacophoric features. The keto-enol tautomerism is a critical aspect of its potential interactions. The keto-form at position 5, as seen in the imidazo[1,2-a]pyrimidin-5(1H)-one PI3K inhibitors, was crucial for activity. nih.gov The presence of both a hydroxyl and a potential keto group in the 5,7-disubstituted compound suggests a complex interaction profile.

Metabolic Stability: While hydroxyl groups can be sites for glucuronidation or other phase II metabolic transformations, their electronic influence on the ring system might also alter its susceptibility to oxidative metabolism, such as that mediated by aldehyde oxidase.

Without direct experimental data for this compound, its activity profile remains speculative. However, the dual hydroxyl/keto functionalities at key positions suggest it could be a potent modulator of targets like protein kinases, where such interactions are paramount.

Enzyme Kinetic Studies to Characterize Inhibitory Mechanisms

Enzyme kinetic studies are crucial for understanding how imidazo[1,2-a]pyrimidine analogs inhibit their target enzymes. These studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide quantitative measures of inhibitor potency, such as the inhibition constant (Ki).

For example, detailed kinetic analyses were performed on imidazo[1,2-a]pyrimidin-5(1H)-one analogs to confirm their mechanism as PI3Kβ inhibitors. nih.gov Similarly, studies on antimicrobial derivatives have been used to investigate their inhibitory mechanism against microbial enzymes. nih.gov These kinetic studies are essential for validating the findings from molecular docking simulations and for guiding the rational design of more potent and selective inhibitors. The characterization of inhibitory mechanisms provides a deeper understanding of the compound's biological function and is a critical step in the drug development process.

Computational and Theoretical Chemistry Applications to Imidazo 1,2 a Pyrimidine Systems

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand and predict how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or enzyme (the receptor).

While extensive molecular docking studies have been performed on various derivatives of the imidazo[1,2-a]pyrimidine (B1208166) scaffold to explore their potential as antimicrobial, anticancer, and antiviral agents, specific molecular docking research focusing solely on Imidazo[1,2-a]pyrimidine-5,7-diol is not extensively detailed in the reviewed scientific literature. nih.govnih.gov However, the methodologies applied to the broader class of compounds provide a clear framework for how such an investigation would proceed.

Prediction of Binding Affinity and Active Site Interactions

Molecular docking simulations are crucial for predicting the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions within the active site of a target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the broader imidazo[1,2-a]pyrimidine class, studies have shown significant binding affinities to various biological targets. For example, newly synthesized imidazo[1,2-a]pyrimidine Schiff base derivatives were docked against key proteins of the SARS-CoV-2 virus, human ACE2 and the spike protein. nih.gov The results revealed promising binding affinities, with top-scoring compounds exhibiting values of -9.1 kcal/mol against ACE2 and -7.3 kcal/mol against the spike protein, suggesting they could act as effective viral entry inhibitors. nih.gov These studies meticulously map out the key amino acid residues in the protein's active site that form hydrogen bonds and other stabilizing interactions with the imidazo[1,2-a]pyrimidine core and its substituents. nih.gov

Should this compound be subjected to such a study, the hydroxyl groups at the 5 and 7 positions would be expected to be key points of interaction, likely acting as hydrogen bond donors or acceptors with polar amino acid residues in a target's active site.

Table 1: Illustrative Molecular Docking Data for Imidazo[1,2-a]pyrimidine Derivatives This table presents example data for various derivatives to illustrate the outputs of molecular docking studies, as specific data for this compound is not available.

Compound Type Target Protein Binding Affinity (kcal/mol) Key Interacting Residues (Example)
Schiff Base Derivative SARS-CoV-2 ACE2 -9.1 LYS353, GLU37, ASP38
Schiff Base Derivative SARS-CoV-2 Spike Protein -7.3 ARG408, GLN493
Antimicrobial Derivative Bacterial Enzyme -8.5 TYR123, SER84

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. DFT is used to determine optimized molecular structures, electronic charge distribution, and the energies of molecular orbitals. nih.goviau.ir

For the imidazo[1,2-a]pyrimidine system, DFT calculations have been instrumental. A theoretical study investigated the tautomerism of related imidazopyrimidine compounds, which can exist in different forms, including a 5,7-diketo tautomer. dergipark.org.tr Using DFT at the B3LYP/6-311++G(d,p) level, it was found that in the gas phase and in solution, different tautomeric forms can coexist. dergipark.org.tr This is highly relevant to this compound, which is a potential tautomer of the 5,7-diketo form. X-ray analysis confirmed that similar compounds exist in the keto-keto tautomeric form in the crystalline state. dergipark.org.tr

Analysis of Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE_gap) is a critical parameter for determining molecular reactivity and stability. nih.gov

In studies on imidazo[1,2-a]pyrimidine derivatives, FMO analysis is routinely performed. For a series of Schiff base derivatives, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov This analysis helps in understanding the reactivity and kinetic stability of the synthesized compounds. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron. nih.gov

Table 2: Illustrative FMO Data for an Imidazo[1,2-a]pyrimidine Derivative This table shows representative data from a DFT calculation on an imidazo[1,2-a]pyrimidine derivative to illustrate the typical values obtained. This is not specific data for this compound.

Parameter Energy (eV) Implication
E_HOMO -6.2 Electron-donating capability
E_LUMO -2.5 Electron-accepting capability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other species. MEP maps illustrate the regions of a molecule that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, typically colored blue). nih.gov

For various imidazo[1,2-a]pyrimidine derivatives, MEP analysis has been used to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov The electron-rich regions, often associated with nitrogen and oxygen atoms, are predicted as sites for electrophilic attack, while electron-poor regions are potential sites for nucleophilic attack. This information is crucial for understanding reaction mechanisms and intermolecular interactions, such as hydrogen bonding. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density topology to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) between atoms, QTAIM can determine the nature and strength of these interactions. nih.gov

In a study of imidazo[1,2-a]pyrimidine Schiff bases, QTAIM analysis was performed to investigate the various intramolecular interactions that stabilize the molecular structure. The analysis of electron density (ρ) and its Laplacian (∇²ρ) at the BCPs helps to distinguish between shared (covalent) and closed-shell (like ionic or van der Waals) interactions. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is another powerful computational tool based on electron density that is used to visualize and characterize non-covalent interactions. It provides a 2D scatter plot and a 3D isosurface representation of these interactions in real space. nih.gov

RDG analysis applied to imidazo[1,2-a]pyrimidine systems allows for the identification of different types of non-covalent interactions, such as strong hydrogen bonds, weaker van der Waals interactions, and steric repulsion. nih.gov The 3D RDG plot uses a color scale (typically blue for strong attraction, green for weak van der Waals forces, and red for strong repulsion) to map out these interactions across the molecule, providing a comprehensive picture of its non-covalent interaction profile. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the time-dependent behavior of molecules and their complexes. For the imidazo[1,2-a]pyrimidine system, MD simulations provide crucial information on the conformational stability of different derivatives and the dynamics of their interactions with target proteins.

Researchers utilize MD simulations to understand how these molecules behave in a simulated physiological environment. For instance, simulations can reveal the conformational shifts in a target protein, such as a kinase or receptor, upon the binding of an imidazo[1,2-a]pyrimidine-based inhibitor. nih.gov By analyzing the trajectory of the simulation, key metrics like Root Mean Square Deviation (RMSD) are calculated to assess the stability of the ligand-protein complex over time. A stable RMSD profile suggests that the ligand remains securely in the binding pocket, indicating a potentially effective interaction.

Furthermore, MD simulations elucidate the intricate dance of intermolecular interactions. They can map the hydrogen bonds, hydrophobic interactions, and electrostatic forces that anchor the ligand to its target. mdpi.com Free energy calculations, such as those performed using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, can then be applied to the simulation snapshots to estimate the binding affinity of the compound. mdpi.com These studies have been instrumental in explaining the activity of imidazo[1,2-a]pyridine (B132010) derivatives, a closely related scaffold, showing how they can induce specific conformational changes in their targets, like KRASG12D, to achieve inhibition. nih.gov This detailed understanding of interaction dynamics is vital for the rational design of more potent and selective inhibitors based on the imidazo[1,2-a]pyrimidine core.

In Silico ADME-Tox Predictions and Drug-Likeness Evaluation for Lead Optimization

A promising bioactive compound must also possess favorable pharmacokinetic properties to be a viable drug candidate. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity, determine the fate of a compound in the body. In silico ADME-Tox prediction has become a standard and essential step in modern drug discovery, allowing for the early-stage filtering of compounds that are likely to fail in later clinical phases due to poor pharmacokinetics or toxicity. nih.gov

For imidazo[1,2-a]pyrimidine derivatives, various computational tools and web servers like SwissADME and pkCSM are employed to predict their drug-likeness and ADME-Tox profiles. nih.govidaampublications.in These predictions are guided by established rules and models. Drug-likeness is often assessed using criteria such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com Studies on various imidazo[1,2-a]pyrimidine series have shown that many derivatives comply with these rules, indicating good potential for oral bioavailability. mdpi.comsemanticscholar.org

ADME parameters predicted include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. idaampublications.in Toxicity predictions can flag potential issues like hepatotoxicity or carcinogenicity. mdpi.com This computational screening allows chemists to prioritize which derivatives to synthesize and helps in the lead optimization phase by identifying liabilities that can be addressed through structural modification. nih.gov

Below is an interactive table summarizing key parameters evaluated during in silico ADME and drug-likeness screening for imidazo[1,2-a]pyrimidine derivatives.

Parameter CategoryPropertyTypical Acceptable Range/ValueSignificance in Drug Discovery
Physicochemical Molecular Weight (MW)< 500 DaInfluences absorption and diffusion.
LogP (Lipophilicity)-0.7 to +5.0Affects solubility, absorption, and membrane permeability.
Hydrogen Bond Donors≤ 5Impacts solubility and binding.
Hydrogen Bond Acceptors≤ 10Impacts solubility and binding.
Topological Polar Surface Area (TPSA)< 140 ŲRelates to membrane permeability and oral bioavailability.
Pharmacokinetic GI AbsorptionHighPredicts how well the drug is absorbed from the gut.
BBB PermeantYes/No (Depends on Target)Crucial for CNS-acting drugs; undesirable for others.
CYP InhibitorNo (for major isoforms)Predicts potential for drug-drug interactions.
Drug-Likeness Lipinski's Rule0 violationsA quick filter for compounds with drug-like properties.
Bioavailability Score> 0.5A composite score predicting the fraction of drug reaching systemic circulation.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering novel ligands for a specific biological target. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov

The process often begins with a set of known active compounds with the imidazo[1,2-a]pyrimidine scaffold. acs.org These molecules are superimposed, and their common chemical features are abstracted to create a 3D pharmacophore model. This model serves as a sophisticated 3D query. This query is then used to search large databases of chemical compounds in a process called virtual screening. nih.gov Compounds from the database that match the pharmacophore's features in the correct spatial arrangement are identified as "hits."

Virtual screening can rapidly sift through millions of compounds, a task that would be prohibitively expensive and time-consuming to perform experimentally. nih.gov This approach has been successfully applied to the related imidazo[1,2-a]pyridine scaffold to identify new hits for diseases like visceral leishmaniasis. nih.gov The identified hits, which may have diverse core structures but share the key binding features, can then be acquired or synthesized for biological testing. This strategy not only accelerates the discovery of new chemical entities but also facilitates "scaffold hopping," where entirely new core structures can be identified, potentially leading to compounds with improved properties or novel intellectual property. mdpi.com

The table below describes the common features used in building a pharmacophore model for screening imidazo[1,2-a]pyrimidine-like compounds.

Pharmacophore FeatureDescriptionExample in Imidazo[1,2-a]pyrimidine
Hydrogen Bond Acceptor (HBA) An atom with a lone pair of electrons (typically N or O) that can accept a hydrogen bond.The nitrogen atoms in the pyrimidine (B1678525) and imidazole (B134444) rings.
Hydrogen Bond Donor (HBD) An atom (typically N or O) bonded to a hydrogen atom that can be donated in a hydrogen bond.Hydroxyl (-OH) or amine (-NH2) substituents on the scaffold.
Aromatic Ring (AR) A planar, cyclic, conjugated system of pi electrons.The fused imidazo[1,2-a]pyrimidine ring system itself, or phenyl substituents.
Hydrophobic Center (HY) A non-polar group or region of the molecule.Alkyl groups or aromatic rings attached to the core scaffold.
Positive Ionizable (PI) A group that is likely to carry a positive charge at physiological pH.A basic amine function.
Negative Ionizable (NI) A group that is likely to carry a negative charge at physiological pH.An acidic group like a carboxylic acid.

Emerging Research Directions and Therapeutic Potential of Imidazo 1,2 a Pyrimidine Derivatives, Including Imidazo 1,2 a Pyrimidine 5,7 Diol

Development of Novel Therapeutic Agents based on the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold

The versatile structure of the imidazo[1,2-a]pyrimidine core has been exploited to develop a multitude of therapeutic agents across various disease areas. Its adaptable nature permits extensive structural modifications, which is crucial for optimizing pharmacological effects through structure-activity relationship (SAR) studies. Derivatives have been investigated for a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, antifungal, antimicrobial, anxiolytic, and anticonvulsant properties.

Several compounds based on this scaffold have progressed into preclinical and clinical development. Notable examples include:

Divaplon (B1670791), Fasiplon (B34810), and Taniplon: These compounds were developed as anxiolytic and anticonvulsant agents.

Androgen Receptor Antagonists: An imidazo[1,2-a]pyrimidine derivative was identified as a full antagonist of the androgen receptor, demonstrating significant tumor growth inhibition in preclinical models of castration-resistant prostate cancer.

Kinase Inhibitors: The scaffold is a key component in the design of protein kinase inhibitors, which are vital in cellular signaling pathways associated with diseases like cancer.

Antimicrobial and Antifungal Agents: Researchers have synthesized series of imidazo[1,2-a]pyrimidine derivatives and found that they exhibit promising activity against various bacterial and fungal strains.

Antiviral Compounds: The scaffold has shown potential in developing treatments for viral infections, including HIV and Hepatitis C.

Antileishmanial Agents: A derivative, compound 24 , was identified as a potent agent against Leishmania amazonensis, showing greater activity than the reference drug miltefosine (B1683995) in in vitro studies.

The following table summarizes the diverse therapeutic applications of the imidazo[1,2-a]pyrimidine scaffold.

Table 1: Therapeutic Applications of Imidazo[1,2-a]pyrimidine Derivatives

Therapeutic Area Specific Action Reference
Oncology Androgen receptor antagonist, Kinase inhibitors
Central Nervous System Anxiolytic, Anticonvulsant, GABAA receptor agonists
Infectious Diseases Antifungal, Antimicrobial, Antiviral (HIV, Hepatitis C), Antileishmanial

| Inflammation | Anti-inflammatory, COX-2 selectivity | |

Potential for Imidazo[1,2-a]pyrimidine-5,7-diol as a Lead Compound or Scaffold for Further Derivatization

This compound, a specific dihydroxy-substituted derivative, represents an intriguing starting point for drug discovery. While specific research focusing solely on this compound's potential as a lead is not extensively detailed in current literature, its structural features provide a strong rationale for its exploration. As a synthetic bioisostere of purine (B94841) bases, specifically resembling xanthine (B1682287), it holds potential for interacting with enzymes and receptors that recognize the purine structure.

The synthesis of 5,7-dihydroxyimidazo[1,2-a]pyrimidines has been described, highlighting their identity as mesoionic xanthine analogs. The hydroxyl groups at the 5 and 7 positions offer key points for chemical modification and derivatization. These sites can be used to introduce various functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. Such modifications are essential for optimizing pharmacokinetic profiles and enhancing target-specific interactions, paving the way for the development of new therapeutic agents.

Strategies for Enhancing Biological Selectivity and Reducing Off-Target Effects

A critical challenge in drug development is maximizing a compound's selectivity towards its intended biological target while minimizing interactions with other molecules, which can lead to unwanted side effects. For imidazo[1,2-a]pyrimidine derivatives, several strategies have been employed to achieve this:

Blocking Metabolic Sites: A significant issue with the imidazo[1,2-a]pyrimidine scaffold is its rapid metabolism by enzymes like aldehyde oxidase (AO). Research has shown that strategies such as altering the heterocyclic core or blocking the specific site of oxidation are effective in reducing this metabolism, thereby improving the compound's metabolic stability and in vivo performance.

Structure-Guided Design: By understanding the three-dimensional structure of the target protein, medicinal chemists can design inhibitors that fit precisely into the active site. The use of protein structure-based models has guided the modification of the imidazo[1,2-a]pyrimidine scaffold to enhance potency and reduce off-target activity. For example, docking studies predicted that introducing an amine group could create specific interactions with amino acid residues in the target kinase, enhancing both potency and selectivity.

Isosteric Replacement: In some cases, the entire imidazo[1,2-a]pyrimidine core can be replaced with a similar-shaped but electronically different scaffold (an isostere). This strategy was used to develop selective AMPAR modulators, where replacing an imidazopyrazine core with a pyrazolopyrimidine scaffold improved microsomal stability and reduced efflux liabilities, leading to a more promising preclinical candidate, JNJ-61432059.

Constrained Analogs: Incorporating structural constraints, such as adding a fluorine-substituted piperidine (B6355638), can lock the molecule into a specific conformation that is more favorable for binding to the desired target. This can enhance selectivity and also improve pharmacokinetic properties like bioavailability by reducing P-glycoprotein (Pgp) mediated efflux.

Exploration of Novel Synthetic Methodologies for Structural Diversification

The ability to generate a wide variety of derivatives from a core scaffold is essential for successful drug discovery campaigns. Researchers have developed numerous innovative synthetic methods to create diverse libraries of imidazo[1,2-a]pyrimidine compounds.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering an efficient route to structurally diverse molecules.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. This green chemistry approach has been extensively used for synthesizing various heterocyclic compounds, including imidazo[1,2-a]pyrimidines.

Green Chemistry Approaches: In addition to microwave synthesis, other environmentally friendly methods are being explored. One novel approach uses gold nanoparticles as a catalyst for the synthesis of 2-phenyl-imidazo[1,2-a]pyrimidines under green conditions, offering high yields and mild reaction conditions.

Tandem Reactions: Complex molecules can be built efficiently using tandem reactions, where multiple bond-forming events occur in a single pot. One such method involves a tandem Groebke–Blackburn–Bienaymé and Ugi reaction to synthesize peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold, introducing four points of diversity.

Regioselective Functionalization: Developing methods to selectively introduce functional groups at specific positions on the heterocyclic ring is crucial. Novel photocatalysts have been developed for the regioselective C-H arylation of imidazo-pyrimidines at the C-3 position. However, achieving functionalization at other positions, like C2, remains a challenge due to the electronic properties of the ring system.

Table 2: Novel Synthetic Methodologies for Imidazo[1,2-a]pyrimidines

Methodology Description Advantages Reference
Multicomponent Reactions Three or more reactants combine in one pot. High efficiency, structural diversity.
Microwave-Assisted Synthesis Uses microwave energy to heat the reaction. Reduced reaction times, higher yields, improved purity.
Gold Nanoparticle Catalysis Employs gold nanoparticles as a catalyst. Environmentally friendly, mild conditions, high yields.
Tandem Reactions Multiple reactions occur sequentially in one pot. Efficient synthesis of complex molecules, introduces diversity.

| Photocatalysis | Uses light to drive regioselective C-H functionalization. | High selectivity for specific positions. | |

Preclinical and Clinical Translation Potential of Promising Analogues

The therapeutic promise of the imidazo[1,2-a]pyrimidine scaffold is underscored by the progression of several analogues through the drug development pipeline. While some early anxiolytic drugs like divaplon and fasiplon were ultimately discontinued (B1498344), they demonstrated the clinical potential of this chemical class.

More recent research has identified promising candidates with strong preclinical data:

An imidazo[1,2-a]pyrimidine derivative developed as an androgen receptor antagonist showed excellent in vivo efficacy in a prostate cancer model, highlighting its potential for clinical translation.

In the field of epilepsy, the

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyrimidine-5,7-diol?

The synthesis typically involves cyclocondensation reactions of aminopyrimidines with α-haloketones or α,β-unsaturated carbonyl compounds. For instance, one-pot multicomponent reactions under acidic or basic conditions have been optimized to improve yields. Key intermediates like 5,7-dihydroxy derivatives are stabilized via tautomerization, and regioselectivity is controlled by adjusting reaction temperatures (e.g., reflux in acetic acid) . Characterization often employs NMR, IR, and X-ray crystallography to confirm the fused bicyclic structure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for identifying proton environments and substituent effects. For example, aromatic protons in the imidazo-pyrimidine core resonate between δ 7.5–8.5 ppm, while hydroxyl groups appear as broad singlets .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks, as seen in studies of analogous imidazopyrimidine hydrates .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (151.123 g/mol) and fragmentation patterns .

Q. What are the known biological activities of Imidazo[1,2-a]pyrimidine derivatives?

These compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, 6-substituted derivatives have shown IC50_{50} values <10 µM against breast cancer cell lines (MCF-7). Structure-activity relationships (SAR) highlight the importance of electron-withdrawing groups at C-5 and C-7 for enhancing cytotoxicity .

Advanced Research Questions

Q. How can radical reactions be applied to functionalize Imidazo[1,2-a]pyrimidine derivatives?

Transition metal-catalyzed (e.g., Cu, Fe) and metal-free radical strategies enable C–H functionalization at C-3 or C-5 positions. For example:

  • Photocatalysis : Under blue LED light, eosin Y catalyzes the addition of trifluoromethyl radicals to the imidazo-pyrimidine core, yielding CF3_3-substituted derivatives with >80% regioselectivity .
  • Electrochemical Methods : Anodic oxidation generates aryl radicals for cross-dehydrogenative coupling, minimizing byproducts .

Q. How can computational methods predict the reactivity of Imidazo[1,2-a]pyrimidine scaffolds?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. For instance, Fukui indices indicate higher reactivity at C-2 and C-5, guiding functionalization strategies . Molecular docking (AutoDock Vina) assesses binding affinities to biological targets like DNA topoisomerase II, aiding in rational drug design .

Q. How to address low yields in the synthesis of substituted Imidazo[1,2-a]pyrimidines?

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while improving yields by 15–20% .
  • Side Product Analysis : LC-MS identifies competing pathways (e.g., dimerization), which are mitigated by dilute reaction conditions .

Q. How to resolve discrepancies in reported biological activity data for structurally similar derivatives?

  • Assay Standardization : Compare IC50_{50} values under consistent conditions (e.g., cell line passage number, incubation time).
  • SAR Re-evaluation : Use 3D-QSAR models to differentiate substituent effects. For example, methyl groups at C-8 may enhance membrane permeability but reduce solubility, leading to variability in in vivo vs. in vitro results .
  • Metabolite Profiling : LC-HRMS identifies active metabolites that may contribute to observed discrepancies .

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Imidazo[1,2-a]pyrimidine-5,7-diol

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